molecular formula C13H11BrINO2 B8194425 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine CAS No. 1310949-57-5

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine

Cat. No.: B8194425
CAS No.: 1310949-57-5
M. Wt: 420.04 g/mol
InChI Key: ZTBLIOYVMVSBGW-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine is an organic compound with the molecular formula C13H11BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and a methoxybenzyl group attached to the pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine typically involves multiple steps. One common method starts with the bromination and iodination of a pyridine derivative. The methoxybenzyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid .

Scientific Research Applications

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine involves its reactivity with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules. The methoxybenzyl group can also affect the compound’s electronic properties, altering its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-iodo-3-methoxypyridine: Similar structure but lacks the methoxybenzyl group.

    2-Bromo-3-iodopyridine: Lacks the methoxybenzyl and methoxy groups.

    3-Bromo-6-iodo-2-methoxypyridine: Different positioning of the methoxy group.

Uniqueness

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine is unique due to the presence of both bromine and iodine atoms along with the methoxybenzyl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(15)16-13(11)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBLIOYVMVSBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223465
Record name 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310949-57-5
Record name 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310949-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (12 g) and 4-methoxybenzyl chloride (8.8 mL) were added to a solution of 2-bromo-6-iodopyridin-3-ol (12 g) in N,N-dimethylformamide (130 mL), and the mixture was stirred at room temperature for six hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:1→0:100) to give 2-bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine as a colorless powder (18 g, 100%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
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reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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